N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a tetrahydropyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This method is widely used due to its efficiency and high yield. The reaction conditions often include heating the reactants in glacial acetic acid, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide
- N-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxamide
Uniqueness
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is unique due to its specific substitution pattern and the presence of a tetrahydropyrazolopyridine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15FN4O |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C14H15FN4O/c1-9-12-8-16-7-6-13(12)19(18-9)14(20)17-11-4-2-10(15)3-5-11/h2-5,16H,6-8H2,1H3,(H,17,20) |
InChI Key |
HCVOVSWDQDHJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.